Sachalisid

Übersicht

Beschreibung

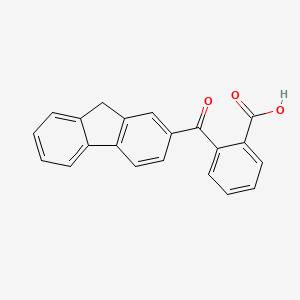

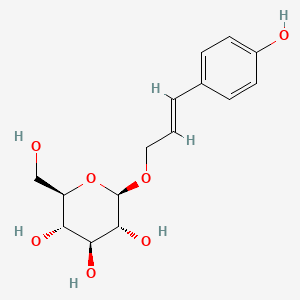

Sachaliside is a phenylpropanoid compound isolated from the rhizome of Pinellia ternata, a traditional Chinese medicinal plant. It is known for its various biological activities, including anti-inflammatory and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Sachaliside has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of phenylpropanoids and their derivatives.

Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.

Medicine: Explored for its anti-inflammatory, anticancer, and cytotoxic properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Wirkmechanismus

Target of Action

Sachaliside, also known as Sachaliside 1, primarily targets tumor necrosis factor (TNF)-alpha production in the peritoneal macrophages of mice . TNF-alpha is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.

Mode of Action

Sachaliside 1 interacts with its target by inhibiting the production of TNF-alpha in peritoneal macrophages stimulated with lipopolysaccharide (LPS) . This interaction results in a decrease in inflammation, as TNF-alpha is a key mediator of inflammatory responses.

Biochemical Pathways

It is known that tnf-alpha, the primary target of sachaliside, plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation . By inhibiting TNF-alpha production, Sachaliside may affect these processes and their downstream effects.

Pharmacokinetics

These properties play a crucial role in the bioavailability of a compound

Result of Action

The molecular and cellular effects of Sachaliside’s action primarily involve the reduction of inflammation. By inhibiting the production of TNF-alpha, a key mediator of inflammatory responses, Sachaliside can potentially alleviate inflammatory conditions . It has also been tested for its cytotoxic potential against a human lung cancer cell line (H1299) .

Action Environment

It is known that environmental factors can significantly influence the effectiveness of many compounds

Biochemische Analyse

Biochemical Properties

Sachaliside 1 interacts with various biomolecules, contributing to its biochemical properties. It has been found to have inhibitory effects on tumor necrosis factor (TNF)-alpha production in the peritoneal macrophages of mice stimulated with lipopolysaccharide (LPS) .

Cellular Effects

Sachaliside 1 has been shown to have significant effects on various types of cells. For instance, it does not show a significant cytotoxic activity, indicating that flavonoid compounds are responsible for the cytotoxic effects of S .

Molecular Mechanism

It is known to inhibit TNF-alpha production in peritoneal macrophages of mice stimulated with LPS . This suggests that Sachaliside 1 may exert its effects at the molecular level through enzyme inhibition.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sachaliside can be synthesized through the extraction of Pinellia ternata rhizomes. The process involves the use of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and determination of phenylpropanoids. The mobile phase typically consists of methanol, acetonitrile, water, and phosphoric acid .

Industrial Production Methods: Industrial production of Sachaliside involves large-scale extraction from Pinellia ternata rhizomes. The rhizomes are processed to isolate phenylpropanoids, including Sachaliside, using advanced chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Sachaliside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Sachaliside can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of Sachaliside can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving Sachaliside typically use nucleophiles like halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of Sachaliside, which can exhibit different biological activities .

Vergleich Mit ähnlichen Verbindungen

- (E)-p-coumaryl alcohol: Known for its antioxidant properties.

- 3,4-dihydroxycinnamyl alcohol: Exhibits anti-inflammatory and antimicrobial activities.

- Coniferin: Used in the study of lignin biosynthesis and has antioxidant properties .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNXMGXBAZQZDE-HHMSBIESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132294-76-9 | |

| Record name | Sachaliside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SACHALISIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNF6LR591 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Sachaliside?

A1: Sachaliside is a phenolic glycoside. Its structure consists of a glucose moiety linked to a phenylpropanoid aglycone.

Q2: Where has Sachaliside been discovered in nature?

A2: Sachaliside was first isolated from the bark of Salix sachalinensis. [] It has also been found in other plant species, including Rhodiola rosea, both in the differentiated plant and in callus cultures. [] Researchers have also identified Sachaliside in the ethanolic extract of Brassica rapa flowers. []

Q3: Does Sachaliside exhibit any biological activity?

A3: Yes, Sachaliside has shown inhibitory activity against α-glucosidase with an IC50 value of 46.91 μM. [] This suggests potential applications in managing conditions like type 2 diabetes, although further research is needed.

Q4: Has Sachaliside been investigated for its anti-inflammatory properties?

A4: While not explicitly stated in the provided abstracts, research on the fresh rhizome of Pinellia ternata identified Sachaliside as one of the constituents. This study found that Sachaliside exhibited an 82.7% inhibition against TNF-alpha production in LPS-stimulated murine peritoneal macrophages at a concentration of 10-5 mol L-1 in vitro. [] This suggests potential anti-inflammatory effects, but further research is necessary to confirm this and elucidate the mechanisms involved.

Q5: Are there analytical methods available for quantifying Sachaliside?

A5: Yes, researchers have utilized liquid chromatography coupled with mass spectrometry (LC/MS) for the analysis of Sachaliside in plant extracts. [] This method allows for sensitive and specific detection and quantification of the compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.